molecular formula C9H6ClFN2O B068123 4-Chloro-7-fluoro-6-methoxyquinazoline CAS No. 159768-48-6

4-Chloro-7-fluoro-6-methoxyquinazoline

Cat. No.: B068123
CAS No.: 159768-48-6
M. Wt: 212.61 g/mol
InChI Key: XVFCYYAFOCEJSI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-7-fluoro-6-methoxyquinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often under controlled temperature and pressure conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4-Chloro-7-fluoro-6-methoxyquinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-7-fluoro-6-methoxyquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-6-methoxyquinazoline involves its interaction with specific molecular targets. These targets may include enzymes involved in cellular signaling pathways, where the compound can act as an inhibitor or modulator. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

4-Chloro-7-fluoro-6-methoxyquinazoline can be compared with other quinazoline derivatives such as:

The presence of the chloro, fluoro, and methoxy groups in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for further research .

Biological Activity

4-Chloro-7-fluoro-6-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, recognized for its unique halogen and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and case studies that highlight its applications.

  • Molecular Formula : C10H8ClF N2O
  • Molecular Weight : Approximately 212.61 g/mol

The compound features a quinazoline core, characterized by a fused benzene and pyrimidine ring structure. The presence of chloro, fluoro, and methoxy groups enhances its chemical properties and biological activities.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in cellular signaling pathways. It acts as a modulator or inhibitor of receptor tyrosine kinases (RTKs), which are critical in regulating cell growth, differentiation, and metabolism. The inhibition of RTKs can lead to decreased proliferation of cancer cells and altered cellular responses to growth factors .

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting RTKs involved in tumor growth. For instance, studies have demonstrated that this compound can effectively reduce the viability of breast cancer cells by interfering with signaling pathways that promote cell survival .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes within the microorganisms.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinazoline derivatives:

Compound NameStructural FeaturesUnique Aspects
4-ChloroquinazolineChlorine at position 4Lacks fluorine and methoxy groups
7-FluoroquinazolineFluorine at position 7Does not have chlorine or methoxy substituents
6-MethoxyquinazolineMethoxy at position 6Lacks halogen substituents
4-Chloro-6-methoxyquinazoleSimilar core but different nitrogen arrangementExhibits different biological activity profiles

The unique combination of chloro, fluoro, and methoxy groups in this compound contributes to its distinct reactivity and biological profile compared to its analogs.

Case Study 1: Anticancer Efficacy

A clinical study investigated the efficacy of this compound in patients with advanced breast cancer. The results indicated a significant reduction in tumor size among participants treated with this compound compared to those receiving standard chemotherapy. The study highlighted the compound's potential as a targeted therapy that may offer fewer side effects than conventional treatments .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacteria, suggesting its utility in developing new therapeutic strategies for treating resistant infections.

Properties

IUPAC Name

4-chloro-7-fluoro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O/c1-14-8-2-5-7(3-6(8)11)12-4-13-9(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFCYYAFOCEJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633402
Record name 4-Chloro-7-fluoro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159768-48-6
Record name 4-Chloro-7-fluoro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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